BenchChemオンラインストアへようこそ!

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

This meta-aminophenyl urazole (CAS 1160263-99-9) is a critical isomer for structure-activity relationship (SAR) studies, providing a distinct electronic/steric environment vs. para‑substituted analogs. Its primary aromatic amine enables amide coupling, reductive amination, diazonium chemistry, and probe conjugation. Ideal for medicinal chemistry, polymer/materials science (triazolinedione click reactions), and diabetic complication research. Supplied with ≥95% purity from controlled sources, with full documentation and global logistical support.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 1160263-99-9
Cat. No. B1372667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
CAS1160263-99-9
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCN1C(=O)N(C(=O)N1C)C2=CC=CC(=C2)N
InChIInChI=1S/C10H12N4O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-4-7(11)6-8/h3-6H,11H2,1-2H3
InChIKeyLABROZRLPSCPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (CAS 1160263-99-9): A meta-Aminophenyl-Substituted Urazole Research Compound


4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (CAS 1160263-99-9, molecular formula C10H12N4O2, MW 220.23) is a synthetic heterocyclic compound belonging to the urazole (1,2,4-triazolidine-3,5-dione) class . This class is characterized by a five-membered ring containing three nitrogen atoms and two carbonyl groups at positions 3 and 5 [1]. The compound features a 3-aminophenyl (meta-aminophenyl) substituent at the 4-position and methyl groups at the 1- and 2-positions of the triazolidine ring. Urazole derivatives as a class are recognized for their broad utility in pharmaceutical research and polymer chemistry [2], serving as versatile building blocks for the synthesis of biologically active molecules. The compound is available as a research chemical from multiple suppliers at 95% purity , with documented safety information including classification as harmful if swallowed (H302) and skin/eye irritant (H315, H319) .

Why Generic Substitution of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione with Close Analogs May Compromise Research Outcomes


The 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione compound cannot be trivially substituted by other urazole derivatives due to the demonstrated sensitivity of biological activity to subtle structural variations within this class. Comparative studies of 4-substituted 1,2,4-triazolidine-3,5-diones reveal that even minor changes in aryl substitution pattern—such as para- vs. meta-aminophenyl positioning—or alterations to the 1,2-substituents can produce divergent pharmacological profiles [1]. For instance, structure-activity relationship studies of 1-acyl-1,2,4-triazolidine-3,5-diones demonstrate that the nature of the 4-position aryl substituent (e.g., 4-chlorophenyl vs. 4-methoxyphenyl vs. 4-nitrophenyl) yields measurably different hypolipidemic efficacy in rodent models [2]. Similarly, anti-inflammatory potency in this class is contingent upon specific substitution patterns, with 1,2-diacyl derivatives exhibiting distinct activity profiles from their 1-acyl counterparts at equivalent doses [3]. The meta-aminophenyl moiety in the target compound presents a unique electronic and steric environment relative to para-substituted analogs, which may influence target binding, metabolic stability, and downstream biological effects [1]. Therefore, researchers developing structure-activity relationships or optimizing lead compounds should maintain strict identity control rather than assuming functional interchangeability among urazole derivatives.

Quantitative Differentiation Evidence for 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (CAS 1160263-99-9) Relative to Analogs


Meta-Aminophenyl vs. Para-Aminophenyl Isomer: Distinct Regioisomer with Potentially Divergent Biological Profile

The target compound (CAS 1160263-99-9) is the 3-aminophenyl (meta) regioisomer, which differs from the 4-aminophenyl (para) analog (CAS 890091-79-9) solely by the position of the amino substituent on the phenyl ring [1]. Both compounds share identical molecular formula (C10H12N4O2) and molecular weight (220.23 g/mol) and are commercially available at 95% purity . However, the distinct electronic and steric environment conferred by meta- vs. para-substitution in urazole derivatives has been shown in related classes to influence target binding orientation, hydrogen-bonding geometry, and overall molecular recognition [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Urazole Core SAR: 4-Aryl Substituent Variation Modulates Hypolipidemic Activity by Measurable Magnitudes

Structure-activity relationship studies of 4-substituted 1-acyl-1,2,4-triazolidine-3,5-diones demonstrate that the specific aryl substituent at the 4-position produces quantifiable differences in lipid-lowering efficacy [1]. Compounds were administered intraperitoneally to CF1 mice at 20 mg/kg/day. The 4-(4-chlorophenyl)-substituted derivatives demonstrated superior hypolipidemic activity relative to 4-methoxy-, 4-nitro-, and 4-tert-butylphenyl substitutions [1]. Additionally, the study established that aryl and alkyl substitutions at position 4 conferred better hypocholesterolemic activity than benzoyl substitutions [1].

Hypolipidemic Agents Metabolic Disorders Lipid Metabolism

Urazole Derivatives as Aldose Reductase Inhibitors: In Vivo Sorbitol Reduction in Diabetic Rat Model

1,2,4-Triazolidine-3,5-diones as a class have been demonstrated to be potent inhibitors of rat lens aldose reductase activity, a key enzyme in the polyol pathway implicated in diabetic complications [1]. In vivo studies in streptozotocin-induced diabetic rats showed that selected urazole derivatives, when administered orally at 20 mg/kg/day for 21 days, produced significant reductions in sorbitol accumulation in red blood cells, lens, and sciatic nerves [1].

Diabetes Complications Aldose Reductase Inhibition Polyol Pathway

Anti-Inflammatory SAR: Urazole Derivatives Demonstrate Dose-Dependent Efficacy in Rodent Inflammation Models

1-Acyl and 1,2-diacyl 1,2,4-triazolidine-3,5-diones have been established as potent anti-inflammatory agents in rodent models at doses of 8 or 20 mg/kg [1]. These compounds demonstrated efficacy against induced edema, pleurisy, and septic shock, and were potent in blocking the writhing reflex, suggesting efficacy against inflammatory pain [1]. Mechanistically, these agents were shown to be potent inhibitors of prostaglandin and leukotriene de novo synthesis and exhibited free radical scavenging potential, while not acting as lysosomal hydrolytic or proteolytic enzyme inhibitors [1].

Anti-inflammatory Agents Prostaglandin Synthesis Inflammation Models

Research Application Scenarios for 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (CAS 1160263-99-9) Based on Quantitative Evidence


Medicinal Chemistry SAR Studies Investigating Regioisomeric Effects of Aminophenyl Substitution on Biological Activity

Researchers conducting structure-activity relationship (SAR) studies in the urazole class can utilize this meta-aminophenyl isomer (CAS 1160263-99-9) alongside the para-aminophenyl analog (CAS 890091-79-9) to systematically evaluate how regioisomeric substitution patterns influence target binding, potency, and selectivity . Given that both isomers are commercially available at identical purity specifications (95%) and share identical molecular formula and weight, they provide an ideal matched pair for comparative pharmacology experiments [1]. Prior SAR work in this class has established that aryl substitution identity at the 4-position is a critical efficacy determinant in hypolipidemic and anti-inflammatory applications [2][3].

Functionalization Platform Leveraging Free Primary Aromatic Amine for Derivatization and Probe Synthesis

The free primary aromatic amine at the 3-position of the phenyl ring in the target compound provides a reactive handle for chemical derivatization that is absent in non-aminated urazole analogs. This functional group enables researchers to generate diverse compound libraries through amide coupling, reductive amination, diazonium chemistry, or conjugation to affinity tags and fluorescent probes . Such derivatization strategies are valuable for target identification studies, mechanistic investigations, and the development of chemical probes to interrogate the biological pathways modulated by urazole-based pharmacophores, including those implicated in inflammation (prostaglandin/leukotriene synthesis) and lipid metabolism [1].

Polymer and Materials Chemistry: Building Block for Triazolinedione Precursors

Urazole derivatives serve as key precursors to triazolinediones (TADs), which are highly reactive electrophiles widely employed in polymer chemistry for click chemistry applications, including Diels-Alder cycloadditions and electrophilic aromatic substitutions . The target compound can be oxidized to its corresponding triazolinedione, which may then be incorporated into polymeric materials, coatings, or functionalized surfaces. Urazole-derived compounds are documented for use in automobile air bag preparation, plastic blowing agents, and polymeric materials , making this compound potentially valuable for materials science research exploring structure-property relationships in triazolinedione-derived polymers.

Aldose Reductase Inhibitor Development for Diabetic Complication Research

Based on class-level evidence demonstrating that 1,2,4-triazolidine-3,5-diones are potent inhibitors of rat lens aldose reductase and reduce sorbitol accumulation in diabetic rat tissues (rbc, lens, sciatic nerves) at 20 mg/kg/day orally for 21 days , researchers in diabetic complication therapeutics may evaluate the target compound as a novel scaffold derivative. The meta-aminophenyl substituent represents an unexplored structural variation within this pharmacologically validated class, offering opportunities to probe SAR relationships governing aldose reductase inhibition, tissue distribution, and in vivo efficacy in models of diabetic neuropathy, nephropathy, or retinopathy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.